rac-(2R,6R)-6-methyloxane-2-carboxylic acid
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Overview
Description
rac-(2R,6R)-6-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its oxane ring structure with a carboxylic acid functional group at the second position and a methyl group at the sixth position. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6R)-6-methyloxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 6-methyl-2-hexanol, which undergoes oxidation to form the corresponding aldehyde. This aldehyde is then subjected to a cyclization reaction in the presence of an acid catalyst to form the oxane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6R)-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
rac-(2R,6R)-6-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,6R)-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid
- rac-(2R,6R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid
- rac-(2R,6R)-6-methylmorpholine-2-carboxylic acid
Uniqueness
rac-(2R,6R)-6-methyloxane-2-carboxylic acid is unique due to its specific oxane ring structure and the presence of both a methyl group and a carboxylic acid group. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,6R)-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
WFCIGPLIXGCKJT-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](O1)C(=O)O |
Canonical SMILES |
CC1CCCC(O1)C(=O)O |
Origin of Product |
United States |
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